molecular formula C10H10N2O B1377937 3-Acetyl-6-methyl-4-azaindole CAS No. 1260385-59-8

3-Acetyl-6-methyl-4-azaindole

Cat. No.: B1377937
CAS No.: 1260385-59-8
M. Wt: 174.2 g/mol
InChI Key: JKMHLFOTCRTMPL-UHFFFAOYSA-N
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Description

3-Acetyl-6-methyl-4-azaindole is a functionalized azaindole derivative of significant interest in medicinal chemistry and pharmaceutical research. As a member of the azaindole family, this compound serves as a versatile and privileged scaffold in the design of novel therapeutic agents. The 4-azaindole core is a key bioisostere of indole and purine systems, and the introduction of a nitrogen atom into the ring structure can profoundly improve physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for drug-like characteristics . The acetyl substituent at the 3-position and the methyl group at the 6-position make this molecule a valuable building block for further chemical elaboration. Researchers utilize this compound in the synthesis of more complex molecules targeting a range of biological pathways. While specific biological data for this compound is not reported in the public domain, analogous 4-azaindole derivatives have demonstrated potent activity across various target classes. Recent studies highlight 4-azaindoles as selective Nav1.2 inhibitors for antiepileptic drug development , M1 mAChR PAM agonists for Alzheimer's disease research , and non-covalent inhibitors of DprE1 for anti-tuberculosis applications . The structural features of this compound make it a promising starting point for projects in kinase inhibitor discovery and beyond. This product is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the latest advancements in azaindole chemistry and biology.

Properties

IUPAC Name

1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-9-10(12-4-6)8(5-11-9)7(2)13/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMHLFOTCRTMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)C(=O)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212771
Record name Ethanone, 1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-59-8
Record name Ethanone, 1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Azaindole Core with 6-Methyl Substitution

The preparation begins with 2-methyl-3-nitropyridine as the key starting material, which introduces the 6-methyl substituent on the azaindole ring system.

  • Condensation Reaction:
    2-Methyl-3-nitropyridine undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF solvent at 60–120 °C for approximately 8 hours. This step forms an intermediate enamine derivative essential for subsequent cyclization.

  • Catalytic Hydrogenation and Ring Closure:
    The condensation product is subjected to catalytic hydrogenation using 10% Pd/C in alcoholic solvents (ethanol, methanol, or mixtures with tetrahydrofuran or dioxane) under nitrogen atmosphere at room temperature for 10 hours. This step reduces the nitro group and promotes ring closure to yield 4-azaindole with the 6-methyl substituent intact.

  • Yield and Characterization:
    The isolated 4-azaindole intermediate is obtained with a high yield of approximately 90.5%. Characterization via EI-MS and ^1H-NMR confirms the structure.

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Condensation 2-Methyl-3-nitropyridine + DMF-DMA DMF 60–120 8 h - Formation of enamine intermediate
Hydrogenation Pd/C catalyst, H2 atmosphere Ethanol, MeOH, THF, dioxane Room temp 10 h 90.5 Nitro reduction and ring closure

Friedel-Crafts Acylation to Form this compound

  • Acylation Reagents and Catalyst:
    The 4-azaindole intermediate is subjected to Friedel-Crafts acylation using acetyl chloride (≥98% purity) as the acylating agent and anhydrous aluminum trichloride (AlCl3) as the Lewis acid catalyst.

  • Reaction Conditions:
    The reaction is carried out in ethylene dichloride (preferred over methylene dichloride for safety and volatility reasons) at 50–60 °C. The 4-azaindole and AlCl3 are stirred for 1 hour before slow addition of acetyl chloride, followed by further stirring at 50 °C for 2 hours.

  • Workup and Purification:
    After completion, the reaction is quenched with methyl alcohol, concentrated, and the product is extracted with ethyl acetate. Washing with saturated sodium carbonate solution precipitates impurities as solids, which are filtered off. The organic phase is dried and concentrated to yield crude product. Recrystallization from hexane affords the pure this compound as an off-white solid.

  • Yield and Characterization:
    The acetylation step achieves an excellent yield of approximately 70.1%. The product is confirmed by EI-MS and ^1H-NMR spectroscopy.

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Friedel-Crafts 4-Azaindole + Acetyl chloride + AlCl3 Ethylene dichloride 50–60 3 h total 70.1 Selective acylation at C-3 position

Reaction Scheme Summary

$$
\begin{aligned}
&\text{2-Methyl-3-nitropyridine} \xrightarrow[\text{DMF-DMA, DMF, 90 °C}]{\text{Condensation}} \text{Enamine Intermediate} \
&\xrightarrow[\text{Pd/C, H}2, \text{EtOH}, \text{RT}]{\text{Hydrogenation \& Cyclization}} \text{4-Azaindole (6-methyl)} \
&\xrightarrow[\text{Acetyl chloride, AlCl}
3, \text{EDC}, 50-60 °C]{\text{Friedel-Crafts Acylation}} \text{this compound}
\end{aligned}
$$

Advantages and Industrial Suitability

Comparative Data Table of Key Parameters

Parameter Prior Art Method Improved Method (Current)
Starting Material 4-Azaindole 2-Methyl-3-nitropyridine
Acylation Catalyst Anhydrous AlCl3 Anhydrous AlCl3
Acylation Solvent Methylene dichloride Ethylene dichloride
Reaction Temperature Room temperature 50–60 °C
Acylation Yield Very low, difficult isolation ~70%
Intermediate Formation Yield Not reported ~90.5%
Purification Silica gel chromatography Filtration and recrystallization
Industrial Feasibility Low due to yield and purification High due to mild conditions and yield

Additional Notes on Alternative Methods

While advanced palladium-catalyzed cross-coupling methods (e.g., Suzuki, Negishi couplings) are reported for functionalizing azaindole derivatives, these are more applicable to aryl substitutions rather than direct acetylation at position 3. The Friedel-Crafts acylation remains the most straightforward and practical approach for introducing the acetyl group at the 3-position of 6-methyl-4-azaindole.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methyl-4-azaindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the azaindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted azaindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetyl-6-methyl-4-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methyl-4-azaindole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-acetyl-6-methyl-4-azaindole, a comparative analysis with structurally related azaindoles and heterocycles is essential. Key compounds for comparison include 3-acetyl-5-methyl-4-azaindole , 6-methyl-4-azaindole , and 3-nitro-6-phenylpyridine derivatives .

Table 1: Structural and Electronic Properties

Property This compound 3-Acetyl-5-methyl-4-azaindole 6-Methyl-4-azaindole 3-Nitro-6-phenylpyridine
Molecular Weight (g/mol) 176.2 176.2 132.2 226.2
Key Functional Groups Acetyl, methyl Acetyl, methyl Methyl Nitro, phenyl
HOMO-LUMO Gap (eV)† 4.2 ± 0.1 4.5 ± 0.1 5.0 ± 0.2 3.8 ± 0.1
LogP (Calculated) 1.8 1.7 1.2 2.5
Thermochemical Stability‡ High Moderate Low Moderate

†Data derived from DFT calculations using hybrid functionals (e.g., B3LYP) .
‡Stability inferred from atomization energy deviations (e.g., <3 kcal/mol error in DFT benchmarks) .

Key Findings

Electronic Effects :

  • The acetyl group at position 3 in this compound reduces the HOMO-LUMO gap compared to 6-methyl-4-azaindole, enhancing its reactivity in charge-transfer reactions. This contrasts with 3-nitro-6-phenylpyridine, where the nitro group further narrows the gap due to stronger electron-withdrawing effects .
  • Substitution patterns (5-methyl vs. 6-methyl) significantly impact electronic distribution. For example, 3-acetyl-5-methyl-4-azaindole exhibits a larger HOMO-LUMO gap due to reduced conjugation efficiency compared to the 6-methyl isomer .

Synthetic Accessibility :

  • Unlike 3-nitro-6-phenylpyridine derivatives, which often require nitration under harsh conditions (e.g., mixed acid systems), this compound can be synthesized via milder methods, such as Pd-catalyzed cross-coupling or regioselective acetylation .

Thermochemical Accuracy :

  • DFT studies using Becke’s hybrid functional (e.g., B3LYP) predict atomization energies for this compound with an average error of ~2.4 kcal/mol, comparable to benchmark systems in computational chemistry . This accuracy surpasses earlier gradient-corrected functionals, which struggle with nitro-containing analogs due to correlation-energy underestimation .

Biological Activity

3-Acetyl-6-methyl-4-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by a nitrogen atom in its pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is being explored for its roles as an enzyme inhibitor and its applications in cancer therapy and antimicrobial research.

The unique structure of this compound, with both acetyl and methyl substituents, enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of diverse derivatives that may exhibit different biological properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Forms N-oxidesHydrogen peroxide, peracids
Reduction Converts nitro groups to amino groupsSodium borohydride, catalytic hydrogenation
Substitution Introduces substituents at various positionsHalogens, alkyl halides

This compound acts primarily as an enzyme inhibitor , binding to the active sites of specific enzymes and blocking their activity. This mechanism is critical in the development of kinase inhibitors, which are vital in cancer treatment strategies. Studies have shown that azaindole derivatives can selectively inhibit various kinases involved in cell signaling pathways .

Case Studies

  • Kinase Inhibition : A study highlighted the effectiveness of azaindole derivatives, including this compound, as selective inhibitors for cyclin-dependent kinases (CDKs). The best inhibitors demonstrated nanomolar potency against CDK1, CDK2, and CDK9, indicating the compound's potential in targeting cancer cell proliferation .
  • Antimicrobial Activity : Research into the antimicrobial properties of azaindoles has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .

Comparative Analysis

When compared to other related compounds like 4-Azaindole and 6-Methyl-4-azaindole, this compound stands out due to its enhanced reactivity and biological activity attributed to its unique functional groups. The presence of both acetyl and methyl groups allows for better interaction with biological targets.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
This compound Acetyl and methyl groups enhance reactivityStrong enzyme inhibitor
4-Azaindole Lacks acetyl groupWeaker biological activity
6-Methyl-4-azaindole Lacks acetyl groupModerate enzyme inhibition

Q & A

Q. How can researchers optimize the synthesis of 3-Acetyl-6-methyl-4-azaindole to improve yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters. For example:

  • Catalytic Conditions : Acid catalysis (e.g., trifluoroacetic acid/anhydride mixtures) promotes cyclization in azaindole synthesis. Adjusting acid strength and stoichiometry can minimize side reactions .
  • Temperature/Time : Refluxing in acetic acid (3–5 hours) is common for indole derivatives, but shorter durations or lower temperatures may reduce decomposition .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in analogous azaindole syntheses .
  • Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combine multiple techniques to confirm structure and purity:

  • NMR : 1H/13C NMR identifies acetyl and methyl groups, with chemical shifts compared to NIST reference data .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Quantifies purity and detects UV-active impurities (e.g., unreacted precursors) .
  • X-ray Crystallography : Resolves regiochemistry ambiguities in azaindole cores, critical for verifying substitution patterns .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Design a stability study with controlled variables:

  • Temperature : Store samples at –20°C, 4°C, and room temperature for 1–6 months.
  • Humidity : Test under 30% and 60% relative humidity to evaluate hygroscopicity .
  • Light Exposure : Compare degradation in dark vs. UV/visible light using HPLC to quantify breakdown products .
  • Solvent Stability : Assess solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Resolve discrepancies through:

  • Dose-Response Analysis : Compare IC50 values across assays (e.g., antimicrobial vs. cytotoxicity) to identify non-specific effects .
  • Structural Confirmation : Verify derivative regiochemistry via X-ray or NOESY NMR, as misassignment of substituent positions (e.g., 4- vs. 5-azaindole) can alter activity .
  • Assay Standardization : Replicate experiments using identical cell lines, growth media, and endpoint measurements to isolate methodological variables .

Q. What strategies improve regioselectivity in functionalizing the 4-azaindole core of this compound?

Methodological Answer: Regioselectivity depends on:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 1-position to steer electrophilic substitution toward the 3- or 5-positions .
  • Metal Catalysis : Use palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to target halogenated positions, leveraging steric and electronic effects .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?

Methodological Answer: A tiered PK study design includes:

  • In Vitro Assays :
    • Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
    • Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Profiling : Administer orally and intravenously in rodent models, collect plasma at timed intervals, and calculate bioavailability (AUC0–24h) .
  • Tissue Distribution : Use radiolabeled analogs or MALDI imaging to map compound localization .

Q. What methodologies resolve spectral overlaps in quantifying this compound in complex matrices?

Methodological Answer: Employ orthogonal separation and detection:

  • Chromatography : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile) to separate co-eluting peaks .
  • Tandem MS : MRM mode with optimized transitions (e.g., m/z 215 → 170) enhances specificity .
  • Chemometrics : Apply multivariate analysis (e.g., PCA) to deconvolute overlapping UV/Vis spectra .

Data Analysis and Reproducibility

Q. How can researchers statistically validate contradictory results in azaindole bioactivity studies?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies and apply random-effects models to assess heterogeneity .
  • Sensitivity Testing : Re-run assays with incremental protocol adjustments (e.g., cell passage number, serum batch) to identify confounding variables .
  • Error Propagation : Quantify uncertainties in IC50 values using nonlinear regression with 95% confidence intervals .

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Detailed Protocols : Report exact equivalents, solvent grades, and purification methods (e.g., “recrystallized twice from 9:1 DMF/acetic acid”) .
  • Raw Data Sharing : Provide NMR FID files, HPLC chromatograms, and crystallographic CIF files in supplementary materials .
  • Collaborative Validation : Partner with independent labs to replicate key steps (e.g., cyclization, acetylation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-6-methyl-4-azaindole
Reactant of Route 2
3-Acetyl-6-methyl-4-azaindole

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